![molecular formula C14H20N2O3S B2976401 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylpropanamide CAS No. 899976-18-2](/img/structure/B2976401.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylpropanamide
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Description
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylpropanamide, also known as DTZP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DTZP belongs to the class of thiazolidinedione derivatives and has shown promising results in various studies as a potential treatment option for several diseases.
Scientific Research Applications
Anti-HIV Activity
Thiazinanes and its isomeric forms, which include the compound , have been shown to have anti-HIV activity . Specifically, 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine has been shown to work as an anti-AIDS treatment .
Analgesic Activity
Certain derivatives of thiazinanes have shown analgesic activity . For example, (Z)-methyl 3- (naphthalen-1-ylimino)- 2-thia-4-azaspiro [5 5]undecane-4-carbodithioate has been reported to have this property .
Antibiotic Use
Cephradine, a compound that contains a 1,3-thiazine skeleton, is a well-known antibiotic . It belongs to the cephalosporin class of β-lactam antibiotics .
Anticoagulant Use
Chlormezanone, another derivative of thiazinanes, has been used as an anticoagulant .
Synthetic Approaches
Thiazinane derivatives have been synthesized using various approaches . For instance, intermediates were subjected to Buchwald–Hartwig amination by reacting 2-dicyclohexyl phosphino-2′,6′-diisopropoxybiphenyl (RuPhos) with N-acetylpiperazine to give the sultam products .
Biological Activity
Thiazinanes and their derivatives have been found to have a wide range of biological activities . They have been used in the treatment of a variety of diseases .
properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11(2)14(17)15-12-5-7-13(8-6-12)16-9-3-4-10-20(16,18)19/h5-8,11H,3-4,9-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZQBCDJPHRVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)isobutyramide |
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